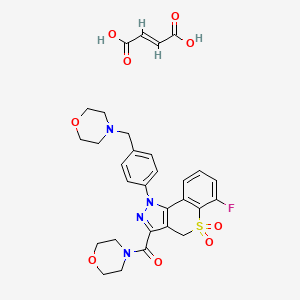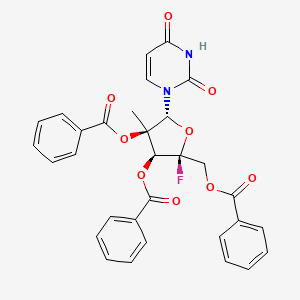
Dichlorobis(tricyclohexylphosphine)nickel(II)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(tricyclohexylphosphine)nickel(II) chloride: is an organometallic compound with the chemical formula C36H66Cl2NiP2 . It is commonly used as a catalyst in various organic synthesis reactions. The compound is known for its stability and effectiveness in facilitating chemical transformations, making it a valuable reagent in both academic and industrial settings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Bis(tricyclohexylphosphine)nickel(II) chloride is typically synthesized by reacting nickel(II) chloride with tricyclohexylphosphine in an appropriate solvent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and contamination. Common solvents used include tetrahydrofuran (THF) and dichloromethane. The reaction can be performed at room temperature or with slight heating to ensure complete reaction .
Industrial Production Methods: In an industrial setting, the production of bis(tricyclohexylphosphine)nickel(II) chloride follows similar principles but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The compound is then purified through recrystallization or other suitable methods to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions: Bis(tricyclohexylphosphine)nickel(II) chloride is involved in various types of reactions, including:
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: The compound is frequently used in substitution reactions, particularly in cross-coupling reactions.
Common Reagents and Conditions:
Dehydrobrominative Polycondensation: This reaction involves the removal of hydrogen bromide (HBr) to form polymers.
Arylation Reactions: The compound is used to introduce aryl groups into other molecules.
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura and Kumada coupling reactions, which involve the formation of carbon-carbon bonds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the major products are biaryl compounds .
Applications De Recherche Scientifique
Chemistry: Bis(tricyclohexylphosphine)nickel(II) chloride is extensively used as a catalyst in organic synthesis. It facilitates various reactions, including polymerization, hydrogenation, and cross-coupling reactions .
Biology and Medicine: While its primary applications are in chemistry, the compound’s catalytic properties can be leveraged in the synthesis of biologically active molecules and pharmaceuticals .
Industry: In industrial settings, bis(tricyclohexylphosphine)nickel(II) chloride is used in the production of fine chemicals, polymers, and other materials. Its effectiveness as a catalyst makes it valuable in large-scale chemical manufacturing .
Mécanisme D'action
The mechanism by which bis(tricyclohexylphosphine)nickel(II) chloride exerts its effects is primarily through its role as a catalyst. The compound facilitates the formation and breaking of chemical bonds by providing an alternative reaction pathway with a lower activation energy. This is achieved through the coordination of the nickel center with the reactants, stabilizing transition states and intermediates .
Comparaison Avec Des Composés Similaires
- Bis(triphenylphosphine)nickel(II) chloride
- Dichlorobis(tricyclohexylphosphine)nickel(II)
- Nickel(II) chloride ethylene glycol dimethyl ether complex
- Dibromobis(triphenylphosphine)nickel(II)
Uniqueness: Bis(tricyclohexylphosphine)nickel(II) chloride is unique due to its high stability and effectiveness as a catalyst in various organic reactions. Its bulky tricyclohexylphosphine ligands provide steric protection to the nickel center, enhancing its reactivity and selectivity in catalytic processes .
Propriétés
Formule moléculaire |
C36H66Cl2NiP2 |
|---|---|
Poids moléculaire |
690.5 g/mol |
Nom IUPAC |
nickel(2+);tricyclohexylphosphane;dichloride |
InChI |
InChI=1S/2C18H33P.2ClH.Ni/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*16-18H,1-15H2;2*1H;/q;;;;+2/p-2 |
Clé InChI |
YOCBOYPGZVFUCQ-UHFFFAOYSA-L |
SMILES canonique |
C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.[Cl-].[Cl-].[Ni+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride](/img/structure/B11927580.png)








![Acetonitrilebis[2-diphenylphosphino-6-T-butylpyridine]cyclopentadienylruthenium(II) hexafluorophosphate](/img/structure/B11927625.png)



![9,10-di-[|A-(4-pyridyl)vinyl]anthracene](/img/structure/B11927637.png)
